

Bexobrutideg (NX-5948): A Technical Overview of Early-Phase Clinical Data

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For Researchers, Scientists, and Drug Development Professionals

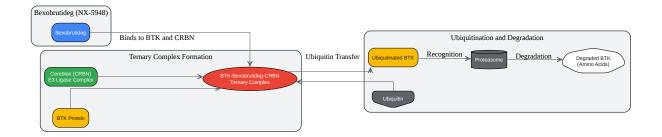
Introduction

Bexobrutideg (NX-5948) is an investigational, orally bioavailable, and central nervous system (CNS) penetrant small molecule designed as a targeted protein degrader of Bruton's Tyrosine Kinase (BTK).[1][2][3] By inducing the degradation of both wild-type and mutated forms of BTK, **Bexobrutideg** represents a promising therapeutic strategy for B-cell malignancies, particularly in patients who have developed resistance to conventional BTK inhibitors.[4][5] This technical guide provides a comprehensive summary of the early-phase clinical trial data for **Bexobrutideg**, with a focus on quantitative outcomes, experimental methodologies, and the underlying mechanism of action.

Mechanism of Action

Bexobrutideg functions as a heterobifunctional degrader, bringing BTK into proximity with the cereblon (CRBN) E3 ubiquitin ligase complex.[4][6][7] This induced proximity leads to the ubiquitination and subsequent proteasomal degradation of the BTK protein.[5][6][7] This catalytic mechanism allows for the elimination of multiple BTK protein copies by a single molecule of **Bexobrutideg**, distinguishing it from traditional inhibitors that require sustained occupancy of the target's active site.[3] Notably, this approach addresses both the enzymatic and scaffolding functions of BTK, potentially overcoming resistance mechanisms associated with BTK mutations.[5][7][8][9]





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Bexobrutideg's mechanism of action.

Clinical Development Program: NX-5948-301

The primary source of early-phase clinical data for **Bexobrutideg** is the first-in-human, Phase 1a/1b dose-escalation and cohort-expansion study, NX-5948-301 (NCT05131022).[1][2][4]

Experimental Protocol

Study Design:

- Phase 1a (Dose Escalation): A standard 3+3 dose-escalation design was utilized to
 determine the safety, tolerability, and recommended Phase 2 dose (RP2D) of Bexobrutideg
 in patients with relapsed/refractory B-cell malignancies.[4] Patients were enrolled in
 sequential cohorts at increasing dose levels.
- Phase 1b (Dose Expansion): Upon determination of the RP2D, additional patients were enrolled in expansion cohorts to further evaluate the safety, tolerability, and preliminary efficacy of **Bexobrutideg** in specific B-cell malignancy subtypes.[4]

Patient Population:







- Inclusion Criteria: Adult patients with relapsed or refractory B-cell malignancies who have received at least two prior lines of therapy.[10] An ECOG performance status of 0-1 was also required.[10]
- Exclusion Criteria: Specific exclusion criteria were not detailed in the provided search results.

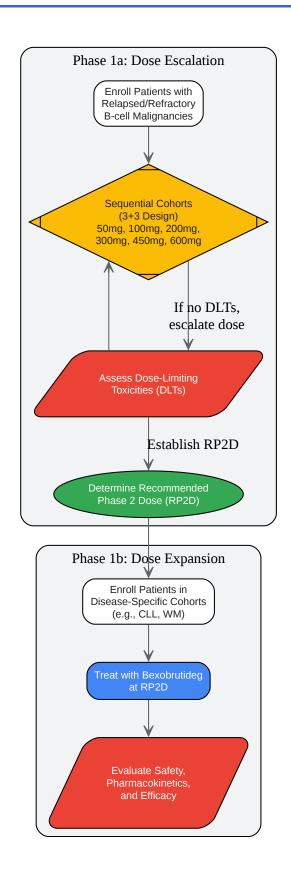
Treatment Regimen:

- Bexobrutideg was administered orally once daily.[1][4]
- Dose levels in the Phase 1a portion ranged from 50 mg to 600 mg.[1][10]

Endpoints:

- Primary Objectives: To assess the safety and tolerability of **Bexobrutideg** and to determine the maximum tolerated dose and/or RP2D.[8][10][11]
- Secondary Objectives: To characterize the pharmacokinetic and pharmacodynamic profiles of **Bexobrutideg** and to assess its preliminary efficacy.[8][10][11]





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NX-5948-301 clinical trial workflow.



Clinical Efficacy

Bexobrutideg has demonstrated promising clinical activity in heavily pretreated patient populations with various B-cell malignancies.

Chronic Lymphocytic Leukemia (CLL) / Small Lymphocytic Lymphoma (SLL)

In the Phase 1a portion of the NX-5948-301 study, **Bexobrutideg** showed robust and durable responses in patients with relapsed/refractory CLL.[10]

Efficacy Endpoint	Result (N=47 response- evaluable)	Data Cutoff
Overall Response Rate (ORR)	80.9%	12-Mar-2025
Complete Response (CR)	1 patient	12-Mar-2025
Partial Response (PR)	37 patients	12-Mar-2025
Stable Disease (SD)	7 patients	12-Mar-2025
Progressive Disease (PD)	2 patients	12-Mar-2025
Median Time to First Response	1.87 months	12-Mar-2025

Table 1: Efficacy of **Bexobrutideg** in Relapsed/Refractory CLL/SLL (Phase 1a).[10]

Updated data from the Phase 1a study with a longer median follow-up of 19.0 months showed an improved ORR of 83.0%, including two complete responses. The median progression-free survival was 22.1 months, and the median duration of response was 20.1 months.[12]

Waldenström Macroglobulinemia (WM)

Bexobrutideg has also shown significant clinical activity in patients with relapsed/refractory Waldenström Macroglobulinemia.



Efficacy Endpoint	Result (N=28 evaluable)	Data Cutoff
Overall Response Rate (ORR)	75.0%	19-Sep-2025
Very Good Partial Response (VGPR)	10.7% (3 patients)	19-Sep-2025
Partial Response (PR)	50.0% (14 patients)	19-Sep-2025
Minor Response (MR)	14.3% (4 patients)	19-Sep-2025
Stable Disease (SD)	21.4% (6 patients)	19-Sep-2025

Table 2: Efficacy of **Bexobrutideg** in Relapsed/Refractory WM.[2][13]

In a subgroup analysis of WM patients with at least two disease assessments (n=23), the ORR was 82.6% with a disease control rate of 100.0%.[2][13]

Safety and Tolerability

Bexobrutideg has been generally well-tolerated across the early-phase clinical trials.

Adverse Event Profile	Observations
Most Common TEAEs (CLL)	Purpura/contusion (45.8%), neutropenia (29.2%), thrombocytopenia (22.9%) (primarily low grade)[1]
Most Common TEAEs (WM)	Petechiae (27.3%), diarrhea (22.7%), purpura/contusion (18.2%), neutropenia (18.2%), thrombocytopenia (18.2%) (predominantly low grade)[1]
Dose-Limiting Toxicities (DLTs)	None observed[1][10]
Atrial Fibrillation/Flutter	No new onset observed[1][10]
Treatment Discontinuation due to TEAEs	One instance reported in the CLL cohort[10] and two in the WM cohort[1]

Table 3: Summary of Treatment-Emergent Adverse Events (TEAEs) with **Bexobrutideg**.



Pharmacokinetics and Pharmacodynamics

Preliminary pharmacokinetic data from the Phase 1a study suggest that **Bexobrutideg** exhibits dose-proportional pharmacokinetics. The half-life of approximately 12.6 hours supports oncedaily dosing, and a Tmax of 2-3 hours indicates rapid absorption. Importantly, exposure to **Bexobrutideg** resulted in rapid, robust, and sustained BTK degradation in all patients, regardless of baseline BTK levels, tumor type, or dose level.

Conclusion

The early-phase clinical data for **Bexobrutideg** (NX-5948) demonstrate a promising safety and efficacy profile in heavily pretreated patients with B-cell malignancies, including Chronic Lymphocytic Leukemia and Waldenström Macroglobulinemia. Its novel mechanism of action as a BTK protein degrader offers the potential to overcome resistance to existing BTK inhibitors. The ongoing clinical development program will further delineate the therapeutic role of **Bexobrutideg** in the management of these diseases. The favorable tolerability and significant clinical activity observed to date support its continued investigation in pivotal trials.[14][15]

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